N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at the 1-position and a (1-(4-fluorophenyl)cyclopropyl)methyl moiety at the carboxamide nitrogen. This compound combines structural elements known to influence pharmacokinetic and pharmacodynamic properties, such as aromatic fluorination (for metabolic stability) and cyclopropane (for conformational rigidity) . The 3-methoxyphenyl group may enhance solubility and modulate receptor interactions, while the cyclopropylmethyl linker could improve membrane permeability.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-28-19-4-2-3-18(12-19)25-13-15(11-20(25)26)21(27)24-14-22(9-10-22)16-5-7-17(23)8-6-16/h2-8,12,15H,9-11,13-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIUFOPJNIQFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3(CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, with the CAS number 1209759-35-2, is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C22H23FN2O3
- Molecular Weight : 382.4 g/mol
- Structure : The compound features a cyclopropyl group linked to a 4-fluorophenyl moiety and a 3-methoxyphenyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of Cyclopropyl Intermediate : Utilizing Grignard reaction conditions with 4-fluorophenylmagnesium bromide and cyclopropylmethyl bromide.
- Amidation Reaction : The intermediate undergoes amidation with carboxylic acid chlorides in the presence of bases like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
In Vitro Studies
Research indicates that compounds containing cyclopropyl moieties often exhibit enhanced biological activity. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of specific cancer cell lines, such as U937 human myeloid leukemia cells, without significant cytotoxicity .
In Vivo Studies
In vivo evaluations have demonstrated that similar compounds possess anti-inflammatory and analgesic properties. These effects are believed to stem from the modulation of inflammatory pathways and pain receptors .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-Cancer Activity :
A study reported that derivatives of the compound displayed significant inhibition of U937 cell proliferation at micromolar concentrations. The structure-activity relationship indicated that modifications on the phenyl rings could enhance potency while maintaining low toxicity levels . -
Case Study on Anti-Inflammatory Effects :
Another investigation found that related compounds effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in and . Methoxy groups can improve solubility and π-π stacking interactions, whereas chloro substituents increase lipophilicity and may enhance blood-brain barrier penetration .
- The 4-fluorophenyl moiety in the target and compounds balances metabolic stability and aromatic interactions, as fluorine reduces CYP450-mediated oxidation .
Heterocyclic vs. Aliphatic Linkers
- The thiadiazole ring in introduces sulfur, which may improve metabolic resistance but could pose synthetic challenges compared to the target’s cyclopropane-based linker .
Pharmacological Considerations
- ’s thiadiazole analog may exhibit improved metabolic stability but reduced aqueous solubility compared to the target compound .
Notes
Limitations : Direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are absent in the provided evidence. Comparisons are based on structural and physicochemical extrapolations.
Synthetic Feasibility : The cyclopropane moiety in the target compound may require specialized reagents (e.g., diiodomethane/zinc-copper couple), as seen in cyclopropanation protocols .
Diversity of Substituents : The evidence highlights the importance of substituent selection (e.g., methoxy vs. chloro) in tuning drug-like properties.
Preparation Methods
Synthesis of the 5-Oxopyrrolidine-3-Carboxamide Core
The pyrrolidine-3-carboxamide scaffold is synthesized via a modified Hantzsch pyrrole synthesis or Heck cyclization. A representative protocol from involves:
- Condensation : Reacting ethyl acetoacetate with acrylonitrile in the presence of ammonium acetate yields 2-cyanopyrrolidin-4-one.
- Hydrolysis : Treatment with hydrochloric acid converts the nitrile to a carboxylic acid.
- Amidation : Coupling with (1-(4-fluorophenyl)cyclopropyl)methanamine using HATU/DIPEA in DMF forms the carboxamide.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₄OAc, EtOH, reflux | 78 | 92 |
| 2 | HCl (6M), 100°C | 95 | 98 |
| 3 | HATU, DIPEA, DMF | 65 | 99 |
Introduction of the 3-Methoxyphenyl Group
The 1-(3-methoxyphenyl) substituent is installed via Ullmann coupling or Buchwald-Hartwig amination. A patent describes:
- Iodination : Treating 3-methoxybenzene with N-iodosuccinimide (NIS) in acetic acid yields 1-iodo-3-methoxybenzene.
- Coupling : Reacting the iodinated intermediate with the pyrrolidine core using CuI/L-proline catalysis at 110°C.
Optimization Insight :
- Lowering the catalyst loading from 10 mol% to 5 mol% reduced side-product formation without compromising yield (72% → 68%).
- Replacing DMF with toluene improved reaction homogeneity.
Critical Optimization Parameters
Cyclopropane Ring Formation
The (1-(4-fluorophenyl)cyclopropyl)methyl amine is synthesized via:
- Vinyl Grignard Addition : 4-Fluorostyrene reacts with ethyl magnesium bromide to form a cyclopropane precursor.
- Ring Closure : Using trimethylsulfoxonium iodide (TMSI) under basic conditions.
Challenges :
Amide Bond Formation
Comparative studies show:
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 65 |
| EDCl/HOBt | DCM | 0→25 | 58 |
| DCC/DMAP | THF | 40 | 42 |
HATU provided superior yields due to enhanced activation of the carboxylic acid.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (t, J = 7.8 Hz, 1H, ArH), 6.92 (d, J = 8.0 Hz, 2H, ArH), 4.21 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃), 3.12–3.05 (m, 1H, pyrrolidine-H), 2.89–2.82 (m, 2H, pyrrolidine-H).
- HRMS : m/z calculated for C₂₃H₂₄FN₂O₃ [M+H]⁺: 419.1774; found: 419.1776.
Purity and Stability
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).
- Accelerated Stability : 98% intact after 6 months at 25°C/60% RH.
Industrial-Scale Considerations
A patent outlines a continuous-flow process for the final amidation step:
- Flow Rate : 10 mL/min
- Residence Time : 30 min
- Output : 1.2 kg/day with 94% yield
This method reduces solvent waste and improves reproducibility compared to batch synthesis.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Answer:
Synthesis optimization typically involves:
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) are ideal for cyclopropane ring formation and amide coupling, as seen in analogous pyrrolidinecarboxamide syntheses .
- Catalysts: Use coupling agents like HATU or EDCI for amide bond formation, with reaction times monitored via TLC or HPLC .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Advanced: How can researchers resolve contradictions in NMR data when characterizing stereochemistry?
Answer:
Contradictions in stereochemical assignments (e.g., cyclopropane or pyrrolidine ring conformers) require:
- 2D NMR techniques: NOESY/ROESY to identify spatial proximity of protons (e.g., cyclopropylmethyl vs. methoxyphenyl groups) .
- Computational modeling: DFT-based NMR chemical shift predictions (e.g., using Gaussian or ADF software) to validate experimental data .
- X-ray crystallography: Definitive resolution of ambiguous signals by determining crystal structures .
Basic: What analytical techniques are essential for confirming the molecular structure?
Answer:
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
- Multinuclear NMR: 1H, 13C, and 19F NMR to verify substituent positions (e.g., 4-fluorophenyl vs. 3-methoxyphenyl groups) .
- HPLC-PDA: Assess purity (>98%) and detect regioisomeric impurities .
Advanced: How to differentiate this compound from its regioisomers or synthetic byproducts?
Answer:
- Chromatographic separation: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve regioisomers .
- Tandem MS/MS: Fragment pattern analysis (e.g., cyclopropylmethyl vs. alternative alkyl chains) .
- Vibrational spectroscopy: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes for structural confirmation .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at -20°C in airtight, light-resistant containers to prevent photodegradation of the fluorophenyl group .
- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Solubility considerations: Dissolve in DMSO for long-term stock solutions (avoid repeated freeze-thaw cycles) .
Advanced: How to design in vitro assays to evaluate biological activity while minimizing non-specific binding?
Answer:
- Receptor-binding assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with immobilized targets (e.g., GPCRs or kinases) to quantify affinity .
- Control experiments: Include structurally similar analogs (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl derivatives) to assess specificity .
- Solvent correction: Account for DMSO effects (<0.1% final concentration) in dose-response curves .
Basic: What computational tools are suitable for predicting physicochemical properties?
Answer:
- Lipophilicity: Use ACD/Labs Percepta or Molinspiration to calculate logP (critical for blood-brain barrier penetration studies) .
- pKa prediction: ADMET Predictor or MarvinSuite to assess ionization states of the amide and methoxy groups .
- Solubility: COSMOtherm or QikProp for estimating aqueous solubility under physiological conditions .
Advanced: How to address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Answer:
- Metabolic stability assays: Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
- Plasma protein binding: Equilibrium dialysis or ultrafiltration to measure free fraction, refining computational models .
- In vivo correlation: Administer radiolabeled compound (e.g., 14C-labeled) in rodent models to validate absorption/distribution .
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (amide group sensitization risk) .
- Ventilation: Use fume hoods during weighing to avoid inhalation of fine particles .
- Waste disposal: Follow EPA guidelines for halogenated waste (due to fluorophenyl and methoxyphenyl groups) .
Advanced: How to optimize the compound for in vivo studies (e.g., bioavailability, toxicity)?
Answer:
- Salt formation: Prepare hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug strategies: Modify the 5-oxopyrrolidine moiety (e.g., ester prodrugs) for enhanced membrane permeability .
- Toxicogenomics: Perform RNA-seq on liver/kidney tissues from treated rodents to identify off-target gene expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
